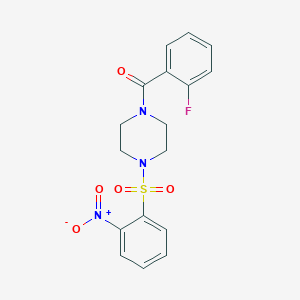
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorobenzoyl group and a nitrobenzenesulfonyl group attached to a piperazine ring. Its unique structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the introduction of the fluorobenzoyl and nitrobenzenesulfonyl groups to the piperazine ring. The synthetic routes often require specific reaction conditions such as controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the complex synthesis process.
Chemical Reactions Analysis
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PIPERIDINE: Similar in structure but with a piperidine ring instead of a piperazine ring.
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)MORPHOLINE: Similar in structure but with a morpholine ring instead of a piperazine ring.
1-(2-FLUOROBENZOYL)-4-(2-NITROBENZENESULFONYL)PYRROLIDINE: Similar in structure but with a pyrrolidine ring instead of a piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups and the piperazine ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O5S/c18-14-6-2-1-5-13(14)17(22)19-9-11-20(12-10-19)27(25,26)16-8-4-3-7-15(16)21(23)24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUDWRYSXQPPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B3685539.png)
![1,1'-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3,4-diyl}diethanone](/img/structure/B3685553.png)
![3-(5-{[(2-hydroxyphenyl)amino]carbonyl}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate](/img/structure/B3685554.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3685576.png)
![4-methyl-N-{2-[(naphthalen-1-ylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B3685582.png)
![3-bromo-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3685595.png)
![5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3685605.png)
![5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B3685609.png)
![(5Z)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-1-cyclohexyl-1,3-diazinane-2,4,6-trione](/img/structure/B3685617.png)
![N-(2-fluorophenyl)-7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine](/img/structure/B3685622.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(3-NITROPHENYL)METHANONE](/img/structure/B3685627.png)
![5-({3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B3685628.png)
